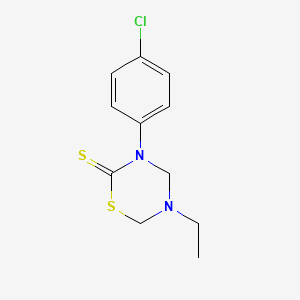![molecular formula C16H13O4- B14695234 4-[(1-Phenylethoxy)carbonyl]benzoate CAS No. 33533-59-4](/img/structure/B14695234.png)
4-[(1-Phenylethoxy)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Phenylethoxy)carbonyl]benzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid and is characterized by the presence of a phenylethoxy group attached to the carbonyl carbon of the benzoate moiety . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenylethoxy)carbonyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating mixture.
Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and 1-phenylethanol.
Nitration: Nitro derivatives of the aromatic ring.
Sulfonation: Sulfonic acid derivatives of the aromatic ring.
Scientific Research Applications
4-[(1-Phenylethoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Phenylethoxy)carbonyl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Phenylethoxy)carbonyl]benzoic acid: Similar structure but with the ester group at a different position on the benzoic acid ring.
Benzyl benzoate: Contains a benzyl group instead of a phenylethoxy group.
Uniqueness
4-[(1-Phenylethoxy)carbonyl]benzoate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties compared to other benzoate derivatives.
Properties
CAS No. |
33533-59-4 |
|---|---|
Molecular Formula |
C16H13O4- |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
4-(1-phenylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-11(12-5-3-2-4-6-12)20-16(19)14-9-7-13(8-10-14)15(17)18/h2-11H,1H3,(H,17,18)/p-1 |
InChI Key |
IMNIQEZGAZWRRE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


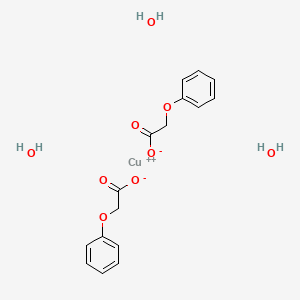

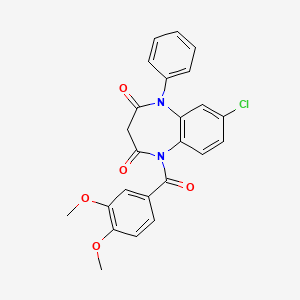
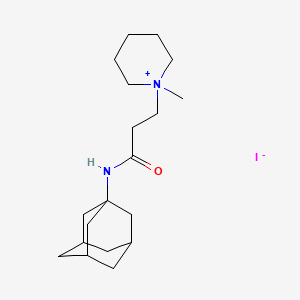
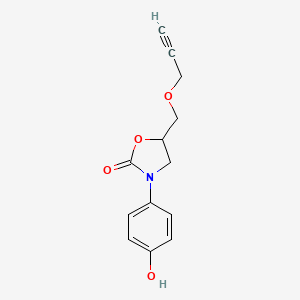
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
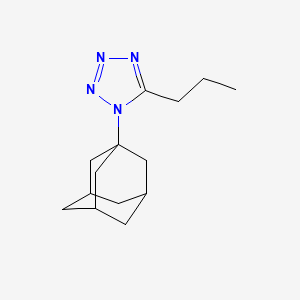

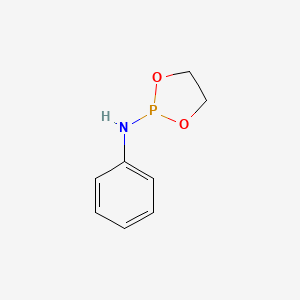
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
